2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

Medicinal Chemistry Cross-Coupling Site Selectivity

Inconsistent regioisomer sourcing introduces uncontrolled variability in cross-coupling yields and downstream SAR. 2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 1352723-51-3) eliminates this risk as a precisely defined building block with bromine exclusively at C-2 and methyl at C-8. - Enables regioselective Suzuki-Miyaura coupling at the 2-position with enhanced Pd reactivity versus alternative substitution patterns. - Supplied as a bright white solid at ≥98% purity with full CoA and MSDS documentation. - Established commercial availability from multiple qualified vendors ensures batch-to-batch reproducibility across distributed research teams.

Molecular Formula C7H6BrN3
Molecular Weight 212.05
CAS No. 1352723-51-3
Cat. No. B578451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
CAS1352723-51-3
Molecular FormulaC7H6BrN3
Molecular Weight212.05
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=N2)Br
InChIInChI=1S/C7H6BrN3/c1-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3
InChIKeyZOAJIYWYENWDIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine Overview


2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 1352723-51-3) is a heterocyclic compound featuring a fused [1,2,4]triazolo[1,5-a]pyridine core bearing a bromine substituent at the 2-position and a methyl group at the 8-position [1]. The compound serves as a versatile small molecule scaffold in medicinal chemistry and organic synthesis, characterized by the presence of a bromine atom that provides a reactive handle for further synthetic elaboration via palladium-catalyzed cross-coupling reactions . Its molecular formula is C₇H₆BrN₃ with a molecular weight of 212.05 g/mol, and it is typically supplied as a bright white solid with purity ≥98% .

2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine: Regioisomeric Specificity


In the [1,2,4]triazolo[1,5-a]pyridine class, the precise position of halogen and alkyl substituents critically determines both the compound's reactivity profile in cross-coupling reactions and its downstream biological properties when incorporated into pharmacologically active molecules [1]. The regioisomeric arrangement of bromine at the 2-position versus methyl at the 8-position yields a unique steric and electronic environment that differs fundamentally from alternative substitution patterns such as 5-bromo-2-methyl, 6-bromo-7-methyl, or 8-bromo-2-methyl analogs . Generic substitution among these regioisomers introduces uncontrolled variability in synthetic outcomes—including divergent reaction yields, altered site selectivity in sequential functionalization, and unpredictable structure-activity relationships (SAR) when the scaffold is elaborated into kinase inhibitors or other bioactive compounds [2]. The specific 2-bromo-8-methyl geometry has been identified as a preferred arrangement for selective derivatization, as the bromine at C-2 exhibits enhanced reactivity toward palladium-catalyzed cross-coupling compared to alternative positions, enabling regioselective elaboration .

2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine: Product Differentiation Evidence


Regioisomeric Reactivity Profile

The compound 2-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 1352723-51-3) is distinguished by its specific regioisomeric substitution pattern: bromine at the C-2 position and methyl at the C-8 position of the triazolopyridine fused ring system [1]. This configuration differs from closely related analogs such as 5-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (bromine at C-5) and 8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (bromine at C-8) . The 2-position bromine in [1,2,4]triazolo[1,5-a]pyridines is strategically located on the triazole moiety rather than the pyridine ring, which influences electronic distribution and cross-coupling reactivity compared to pyridine-ring brominated analogs [2].

Medicinal Chemistry Cross-Coupling Site Selectivity

Suzuki-Miyaura Cross-Coupling Applicability

Triazolopyridine halides bearing bromine at the 2-position have been demonstrated as competent substrates for Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl boronic acids [1]. In a published study of analogous [1,2,3]triazolo[1,5-a]pyridine systems, Suzuki cross-coupling of triazolopyridine halides with boronic acids proceeded in moderate to good yields, establishing the viability of this transformation class [2]. While direct quantitative yield data for the specific 2-bromo-8-methyl derivative remains to be reported in primary literature, the bromine atom at the 2-position serves as a synthetically validated handle for palladium-catalyzed functionalization, enabling the construction of structurally diverse 2-aryl or 2-heteroaryl derivatives [3].

Organic Synthesis Palladium Catalysis C-C Bond Formation

Commercial Purity Specifications

Commercially available 2-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 1352723-51-3) from major suppliers including Sigma-Aldrich (Merck) is specified at 98% purity (bright white solid), with a recommended storage temperature of 0-5°C and ambient shipping conditions . Multiple vendors including Sunway Pharm, MolCore, and CymitQuimica consistently report purity specifications of ≥95% to ≥98% for this compound . The molecular weight is precisely defined at 212.05 g/mol with molecular formula C₇H₆BrN₃ . This level of commercial availability with defined quality parameters contrasts with less accessible regioisomers that may require custom synthesis and lack standardized purity documentation.

Quality Control Procurement Specification Purity

Physical Form and Storage Stability

2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is supplied as a bright white crystalline solid at room temperature, with a recommended storage temperature of 0-5°C for long-term stability . The compound ships under ambient conditions, indicating acceptable short-term stability at room temperature during transit . This physical form profile—bright white solid with defined storage parameters—contrasts with structurally related triazolopyridine derivatives that may exist as oils or require more stringent storage conditions (e.g., -20°C under inert atmosphere), impacting handling logistics and laboratory workflow integration .

Physical Properties Storage Stability Handling

Safety and Regulatory Profile

2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is classified under HS Code 2933990090 (heterocyclic compounds with nitrogen hetero-atoms only) [1]. The compound has a documented Material Safety Data Sheet (MSDS) available from suppliers including Sigma-Aldrich and Chemsrc, providing standardized hazard identification, handling precautions, and disposal guidance . Regulatory documentation including certificates of analysis (CoA) is routinely provided with commercial purchases . This established safety and regulatory documentation framework enables compliant procurement for institutional and industrial research environments where proper hazard communication and regulatory classification are mandatory prerequisites.

Safety Data Regulatory Compliance Shipping

2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine: Application Scenarios


Medicinal Chemistry: Scaffold Diversification via Cross-Coupling

For medicinal chemistry programs requiring systematic exploration of structure-activity relationships (SAR) around the [1,2,4]triazolo[1,5-a]pyridine core, 2-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine provides a validated entry point for regioselective C-C bond formation at the 2-position [1]. The 2-position bromine on the triazole ring serves as a competent leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids, enabling the construction of structurally diverse 2-aryl/heteroaryl derivatives while preserving the 8-methyl substitution pattern [2]. This regioselective functionalization capability supports the generation of focused compound libraries for hit-to-lead optimization in kinase inhibitor discovery programs and other therapeutic areas where triazolopyridine scaffolds have demonstrated pharmacological relevance .

Building Block for Sequential Functionalization

2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine serves as a strategically functionalized heterocyclic building block for multi-step synthetic sequences. The orthogonal reactivity of the 2-position bromine (amenable to cross-coupling) and the 8-position methyl group (providing steric and electronic modulation) enables sequential derivatization strategies wherein the bromine is first elaborated via palladium catalysis, followed by potential further functionalization at alternative positions on the pyridine ring [1]. This sequential functionalization approach is particularly valuable for constructing complex triazolopyridine-containing architectures where precise control over substitution geometry is required to achieve target molecular properties [2].

Quality-Controlled Procurement for Reproducibility

For multi-institutional research collaborations or industrial medicinal chemistry programs requiring consistent starting material quality across distributed teams, 2-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 1352723-51-3) offers the advantage of established commercial availability with documented purity specifications (≥98%) and defined physical properties (bright white solid) from multiple reputable vendors including Sigma-Aldrich [1]. The availability of standardized certificates of analysis (CoA) and material safety data sheets (MSDS) enables compliant procurement across institutional boundaries and ensures that synthetic outcomes remain reproducible regardless of purchasing location or timing [2]. This quality-controlled supply chain supports the rigorous reproducibility standards required for publication, patent filing, and technology transfer activities .

Precise Regioisomeric Control for SAR Studies

In structure-activity relationship (SAR) investigations where subtle changes in substitution geometry profoundly affect biological activity, 2-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine provides a precisely defined regioisomeric starting point distinct from 5-bromo-2-methyl, 6-bromo-7-methyl, and 8-bromo-2-methyl analogs [1]. The unambiguous regioisomeric identity (bromine at C-2 on the triazole ring; methyl at C-8 on the pyridine ring) ensures that SAR conclusions drawn from derivative libraries accurately reflect the contributions of this specific substitution geometry to target binding, cellular activity, or pharmacokinetic properties [2]. Use of the correct regioisomer eliminates confounding variables that would arise from regioisomeric mixtures or misidentified positional isomers .

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